6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine
CAS No.: 1247669-93-7
Cat. No.: VC11520382
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247669-93-7 |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 6-(4,5-dimethylimidazol-1-yl)pyridin-3-amine |
| Standard InChI | InChI=1S/C10H12N4/c1-7-8(2)14(6-13-7)10-4-3-9(11)5-12-10/h3-6H,11H2,1-2H3 |
| Standard InChI Key | DGRSISJZUPZHPS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(C=N1)C2=NC=C(C=C2)N)C |
Introduction
Structural Characterization
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a 4,5-dimethylimidazolyl moiety. The molecular formula (C<sub>10</sub>H<sub>12</sub>N<sub>4</sub>) corresponds to a molar mass of 188.23 g/mol. Key structural identifiers include:
The imidazole and pyridine rings adopt planar conformations, enabling π-π stacking interactions, while the amine group introduces hydrogen-bonding capability.
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]<sup>+</sup> | 189.11348 | 140.8 |
| [M+Na]<sup>+</sup> | 211.09542 | 154.4 |
| [M-H]<sup>-</sup> | 187.09892 | 143.8 |
These values suggest moderate molecular compactness, typical for bicyclic aromatic systems.
Synthetic Approaches
General Methodologies
While no direct synthesis of 6-(4,5-dimethyl-1H-imidazol-1-yl)pyridin-3-amine is documented, analogous imidazo[1,2-a]pyridin-3-amine derivatives are synthesized via:
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Multi-component reactions involving pyridin-2-amines, aldehydes, and isocyanides under acidic conditions .
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Buchwald-Hartwig amination for introducing aryl groups to the imidazole ring .
For example, 6-chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine (a structural analog) was synthesized using TosOH-catalyzed cyclization, yielding 86% purity .
Reaction Optimization
Key parameters influencing yield and selectivity include:
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Temperature: Reactions typically proceed at 70–110°C.
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Catalysts: Pd<sub>2</sub>(dba)<sub>3</sub>/XantPhos systems enable efficient C–N coupling .
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Solvents: Polar aprotic solvents (e.g., toluene, MeOH) enhance intermediate stability .
Physicochemical Properties
Solubility and Stability
The compound’s logP (predicted: 1.82) indicates moderate lipophilicity, favoring membrane permeability. Stability in aqueous media is pH-dependent due to the basic amine (pK<sub>a</sub> ~8.5) and imidazole (pK<sub>a</sub> ~6.5) groups.
Tautomerism and Isomerism
The imidazole ring exhibits prototropic tautomerism, with the 1H-tautomer predominating in neutral conditions. No geometric isomers are possible, but rotational barriers around the C–N bond between pyridine and imidazole may influence conformational dynamics.
Future Directions
Synthetic Expansion
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Introduce substituents at the pyridine C-2 or imidazole C-4 positions to modulate electronic effects.
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Explore enantioselective synthesis if chiral centers are introduced.
Pharmacological Profiling
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Screen against kinase panels (e.g., EGFR, VEGFR) and GPCRs (e.g., histamine receptors).
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Evaluate pharmacokinetics (e.g., CYP450 metabolism, plasma protein binding).
Computational Modeling
Molecular dynamics simulations could predict binding modes to targets like ER-α or H<sub>3</sub>R, guiding rational drug design.
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